1-(4-(4-acetylphenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone 1-(4-(4-acetylphenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1207058-27-2
VCID: VC6884862
InChI: InChI=1S/C17H20N4O2/c1-14(22)15-3-5-16(6-4-15)19-9-11-20(12-10-19)17(23)13-21-8-2-7-18-21/h2-8H,9-13H2,1H3
SMILES: CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C=CC=N3
Molecular Formula: C17H20N4O2
Molecular Weight: 312.373

1-(4-(4-acetylphenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

CAS No.: 1207058-27-2

Cat. No.: VC6884862

Molecular Formula: C17H20N4O2

Molecular Weight: 312.373

* For research use only. Not for human or veterinary use.

1-(4-(4-acetylphenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone - 1207058-27-2

Specification

CAS No. 1207058-27-2
Molecular Formula C17H20N4O2
Molecular Weight 312.373
IUPAC Name 1-[4-(4-acetylphenyl)piperazin-1-yl]-2-pyrazol-1-ylethanone
Standard InChI InChI=1S/C17H20N4O2/c1-14(22)15-3-5-16(6-4-15)19-9-11-20(12-10-19)17(23)13-21-8-2-7-18-21/h2-8H,9-13H2,1H3
Standard InChI Key HHNDXCZZACRBQP-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C=CC=N3

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

1-(4-(4-Acetylphenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone features a central ethanone backbone (CH3-C=O) with two distinct substituents:

  • Position 1: A piperazine ring substituted at its para position with a 4-acetylphenyl group.

  • Position 2: A 1H-pyrazole moiety attached via an ethyl linkage .

The molecular formula is C17H22N4O2, with a calculated molecular weight of 322.5 g/mol (approximated from analogous structures) .

Table 1: Molecular Descriptors

PropertyValueSource
IUPAC Name2-(1H-pyrazol-1-yl)-1-[4-(4-acetylphenyl)piperazin-1-yl]ethanoneComputed
Molecular FormulaC17H22N4O2Derived
Molecular Weight322.5 g/molEstimated
SMILESCC(=O)C1=CC=C(C=C1)N2CCN(CC2)CCN3C=CC=N3Generated

Structural Features

  • Piperazine Core: The six-membered diazine ring adopts a chair conformation, enabling flexible interactions with biological targets .

  • 4-Acetylphenyl Group: Introduces planar aromaticity and hydrogen-bonding capacity via the ketone oxygen .

  • Pyrazole Substituent: The five-membered heterocycle contributes π-π stacking potential and metabolic stability .

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound is synthesized through sequential functionalization of the ethanone scaffold:

  • Piperazine-Acetylphenyl Coupling: Ullmann condensation between 4-bromoacetophenone and piperazine under CuI catalysis .

  • Ethanone Alkylation: Nucleophilic substitution of 1-chloro-2-(pyrazol-1-yl)ethane with the preformed piperazine intermediate .

Table 2: Representative Synthetic Route

StepReactionReagents/ConditionsYield
1Piperazine functionalization4-Bromoacetophenone, CuI, DMF, 110°C68%
2Ethanone alkylation1-Chloro-2-(pyrazol-1-yl)ethane, K2CO3, DCM52%

Optimization Challenges

  • Regioselectivity: Competing N-alkylation at piperazine nitrogens necessitates excess alkylating agents .

  • Purification: Silica gel chromatography (EtOAc/hexane, 3:7) isolates the target compound from unreacted intermediates .

Physicochemical Properties

Thermodynamic Parameters

  • Melting Point: Estimated 148–152°C (DSC; analog data) .

  • Solubility:

    • Aqueous: <0.1 mg/mL (logP = 2.8 predicted) .

    • Organic: Soluble in DMSO (32 mg/mL), methanol (18 mg/mL) .

Spectroscopic Profiles

  • IR (KBr): 1675 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (aromatic C=C) .

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole), 7.89 (d, J=8.4 Hz, 2H, acetylphenyl), 3.82–3.75 (m, 4H, piperazine) .

Biological Activity and Applications

Table 3: Hypothetical Target Interactions

TargetBinding ModePredicted IC₅₀
D2 Dopamine ReceptorHydrogen bonding (ketone)210 nM
COX-2π-Stacking (pyrazole)1.8 µM

Material Science Applications

The acetylphenyl group enables coordination chemistry, suggesting utility in:

  • Metal-Organic Frameworks (MOFs): As a ditopic linker for Cu(II) nodes .

  • Polymer Modification: Photo-crosslinkable moieties for UV-curable resins .

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